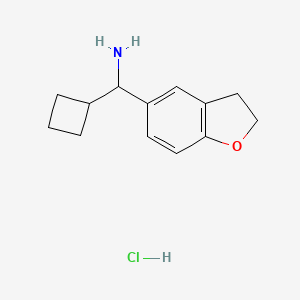Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
CAS No.: 1864014-61-8
Cat. No.: VC3202848
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864014-61-8 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO.ClH/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12;/h4-5,8-9,13H,1-3,6-7,14H2;1H |
| Standard InChI Key | KGTMGCLLELLQEE-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N.Cl |
| Canonical SMILES | C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is characterized by the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1864014-61-8 |
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
This information establishes the basic identity and composition of the compound . The molecular formula indicates that the molecule contains 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom (as part of the hydrochloride salt), 1 nitrogen atom, and 1 oxygen atom.
Structural Features
The structural composition of Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride can be broken down into several key components:
-
2,3-Dihydrobenzofuran core: This heterocyclic structure consists of a benzene ring fused with a five-membered ring containing an oxygen atom. The "dihydro" prefix indicates that two hydrogen atoms are added to the furan ring, making it partially saturated.
-
Cyclobutyl group: A four-membered ring structure attached to the amine nitrogen.
-
Methyl amine bridge: Connects the cyclobutyl group to the benzofuran core.
-
Hydrochloride salt: The amine group is protonated and paired with a chloride counterion.
The 2,3-dihydrobenzofuran moiety is particularly significant as it appears in various bioactive compounds. This structural element often contributes to a compound's ability to interact with biological targets due to its rigid, partially aromatic nature and potential for hydrogen bonding through the oxygen atom.
Synthesis and Preparation Methods
Reaction Conditions for Related Compounds
The synthesis of related 2,3-dihydrobenzofuran compounds often involves specific reaction conditions that might be adaptable to our target compound. For instance, benzylation reactions for related compounds have been carried out "at a temperature in the range of from about 55° C. to about 60° C" or "from about 40° C. to about 65° C," typically "in a polar solvent (e.g. a solvent that comprises acetone or acetonitrile), or in a protic solvent (e.g. a solvent that comprises methanol or ethanol)" and "in the presence of a suitable base (e.g. potassium carbonate or sodium carbonate" .
For cyclization steps, formic acid has been employed successfully. In one example, "The subsequent cyclization of compound was brought about by refluxing in 95% formic acid, which gave an excellent yield of intermediate" .
Structure-Activity Relationships
Importance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran scaffold appears to be a key structural element contributing to the biological activities of compounds in this class. Multiple research sources highlight the importance of this structural moiety in compounds being investigated for various therapeutic applications, particularly in cancer treatment and as serotonin receptor modulators .
The partially saturated nature of the furan ring in 2,3-dihydrobenzofuran, compared to the fully aromatic benzofuran, likely influences the three-dimensional conformation of these molecules, potentially affecting their binding to biological targets. The oxygen atom in the furan ring can serve as a hydrogen bond acceptor, further contributing to potential interactions with proteins and receptors.
Role of Substituents
In patent literature, various substituted 2,3-dihydrobenzofuranyl compounds with different structural modifications may affect their anticancer properties . Similarly, research discusses how structural modifications to compounds containing the 2,3-dihydrobenzofuran moiety influenced their activity at serotonin receptors .
The cyclobutyl group in Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride introduces a rigid, hydrophobic element that could potentially enhance binding to specific protein pockets or influence the compound's pharmacokinetic properties. The amine functionality, particularly as a hydrochloride salt, contributes to water solubility and may provide opportunities for hydrogen bonding interactions with biological targets.
Comparative Analysis with Related Compounds
Comparison with Other 2,3-Dihydrobenzofuran Derivatives
Several related compounds containing the 2,3-dihydrobenzofuran scaffold appear in the literature, allowing for some comparative analysis:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Reported Activity |
|---|---|---|---|---|
| Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride | C13H18ClNO | 239.74 | 2,3-dihydrobenzofuran core with cyclobutylamine at 5-position | Not specifically reported in available data |
| (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride | C9H12ClNO | 185.65 | 2,3-dihydrobenzofuran core with primary amine at 2-position | Not specifically reported in available data |
| Substituted 2,3-dihydrobenzofuranyl compounds (patent information) | Varies | Varies | Various substitution patterns on 2,3-dihydrobenzofuran core | Anticancer activity via PAK inhibition |
| Dimethyl-2,3-dihydrobenzofuran derivative | Not fully specified | Not fully specified | Dimethyl-2,3-dihydrobenzofuran with 2-phenylcyclopropylmethylamine | 5-HT2C partial agonist |
These comparisons highlight the versatility of the 2,3-dihydrobenzofuran scaffold and how different substituents and substitution patterns can lead to compounds with diverse biological activities, from anticancer properties to neurological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume